Formyl acetate

Catalysis Carboformylation Aldehyde Synthesis

Formyl acetate (CAS 2258-42-6), synonymously termed acetic formic anhydride, is a mixed anhydride of acetic and formic acid with the formula C₃H₄O₃. It is a colorless liquid, thermally unstable, and primarily functions as a potent formylating agent on a laboratory scale, reacting with amines, amino acids, and alcohols to introduce formyl (CHO) groups.

Molecular Formula C3H4O3
Molecular Weight 88.06 g/mol
CAS No. 2258-42-6
Cat. No. B1329439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormyl acetate
CAS2258-42-6
Molecular FormulaC3H4O3
Molecular Weight88.06 g/mol
Structural Identifiers
SMILESCC(=O)OC=O
InChIInChI=1S/C3H4O3/c1-3(5)6-2-4/h2H,1H3
InChIKeyORWKVZNEPHTCQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Formyl Acetate (CAS 2258-42-6): A Reactive Mixed Anhydride for Laboratory-Scale Formylation


Formyl acetate (CAS 2258-42-6), synonymously termed acetic formic anhydride, is a mixed anhydride of acetic and formic acid with the formula C₃H₄O₃ [1]. It is a colorless liquid, thermally unstable, and primarily functions as a potent formylating agent on a laboratory scale, reacting with amines, amino acids, and alcohols to introduce formyl (CHO) groups . Its instability, marked by decomposition above ~60 °C with CO evolution, necessitates cold storage and careful handling, distinguishing it from more robust, but less reactive, acylating agents .

Why Formyl Acetate (CAS 2258-42-6) Cannot Be Substituted by Generic Anhydrides


The unique reactivity profile of formyl acetate (acetic formic anhydride) precludes its generic substitution with common anhydrides like acetic anhydride or the extremely unstable formic anhydride. While acetic anhydride acetylates, formyl acetate selectively formylates, introducing a different functional group critical for downstream synthesis [1]. Conversely, its improved stability over the highly transient formic anhydride makes it a practical, storable reagent for selective formylation, where simple formic acid often fails or requires harsher conditions [2]. Its role as a specialized CO source in Pd-catalyzed hydroxycarbonylation, as opposed to gaseous CO, further underscores its non-interchangeable nature [3].

Quantitative Differentiation of Formyl Acetate (CAS 2258-42-6) from Comparators


Comparative Yield: Formyl Acetate vs. Alternative Formylating Agents in Co(III)-Catalyzed Carboformylation

In a 2022 study on Co(III)-catalyzed carboformylation, formyl acetate was identified as the optimal formylating agent, providing superior yields compared to other formyl donors [1].

Catalysis Carboformylation Aldehyde Synthesis

High Yield Formylation of a Heterocyclic Amine: 2-Aminoquinoxaline

Formylation of 2-aminoquinoxaline with acetic formic anhydride was found to be highly dependent on reagent stoichiometry. Doubling the amount of anhydride relative to the amine dramatically improved the outcome, achieving an excellent yield of the target formamido derivative [1].

Organic Synthesis Amine Formylation Heterocyclic Chemistry

High Yield Formylation of a Deactivated Aniline: 3,4-Dichloroaniline

Acetic formic anhydride effectively formylates even weakly basic, deactivated anilines. In the reaction with 3,4-dichloroaniline, a high crude yield of the corresponding formanilide was obtained [1].

Organic Synthesis Amine Formylation Aromatic Chemistry

Stability Advantage Over Formic Anhydride

Acetic formic anhydride exhibits significantly greater thermal stability than its parent compound, formic anhydride, which is unstable and decomposes at room temperature [1]. This allows for its isolation, purification by low-pressure distillation, and short-term storage, albeit with precautions [2].

Reagent Stability Safety Handling

Key Application Scenarios for Formyl Acetate (CAS 2258-42-6) Driven by Evidence


Synthesis of Complex α-Quaternary Aldehydes via Catalytic Carboformylation

Formyl acetate is the reagent of choice for Co(III)-catalyzed carboformylation of dienes, a method that provides access to α-quaternary aldehydes—products that are generally inaccessible via traditional hydroformylation. Its superior performance over other formyl donors (e.g., formic pivalic anhydride) makes it essential for this specific, modern synthetic methodology [1].

High-Yield Formylation of Heterocyclic and Deactivated Aromatic Amines

When high-yielding formylation of challenging amine substrates is required, formyl acetate is a premier reagent. It has demonstrated the ability to formylate heterocyclic amines like 2-aminoquinoxaline (91% yield) and deactivated anilines like 3,4-dichloroaniline (96.5% crude yield) where other common formylating agents (e.g., chloral, formamide) are ineffective [2].

Laboratory-Scale Formylation of Amino Acids and Alcohols

Formyl acetate is a standard, reliable reagent for the N-formylation of amino acids under mild conditions to yield N-formylamino acids. It is also widely used for the O-formylation of alcohols and phenols, offering a practical alternative to more hazardous or less reactive formylating agents in a research setting [3].

Use as a Practical Surrogate for Gaseous Carbon Monoxide (CO)

In reactions like Pd-catalyzed hydroxycarbonylation of heteroaryl halides, formyl acetate can serve as a convenient, liquid source of CO, eliminating the need for handling toxic and high-pressure CO gas. This approach is noted for its efficiency, regioselectivity, and scalability in generating corresponding carboxylic acids [4].

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